molecular formula C16H29NO B14156900 5,5-Dimethyl-3-(octylamino)cyclohex-2-en-1-one CAS No. 89129-58-8

5,5-Dimethyl-3-(octylamino)cyclohex-2-en-1-one

Cat. No.: B14156900
CAS No.: 89129-58-8
M. Wt: 251.41 g/mol
InChI Key: MPTYCSJLYZKNAL-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(octylamino)cyclohex-2-en-1-one is an organic compound with the molecular formula C₁₆H₂₉NO It is a derivative of cyclohexenone, characterized by the presence of an octylamino group and two methyl groups attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(octylamino)cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-one with octylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:

5,5-Dimethylcyclohex-2-en-1-one+OctylamineThis compound\text{5,5-Dimethylcyclohex-2-en-1-one} + \text{Octylamine} \rightarrow \text{this compound} 5,5-Dimethylcyclohex-2-en-1-one+Octylamine→this compound

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(octylamino)cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The octylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5,5-Dimethyl-3-(octylamino)cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(octylamino)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-3-(diethylamino)cyclohex-2-en-1-one
  • 5,5-Dimethyl-3-phenylcyclohex-2-en-1-one
  • 5,5-Dimethyl-3-(morpholino)cyclohex-2-en-1-one

Uniqueness

5,5-Dimethyl-3-(octylamino)cyclohex-2-en-1-one is unique due to the presence of the octylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

89129-58-8

Molecular Formula

C16H29NO

Molecular Weight

251.41 g/mol

IUPAC Name

5,5-dimethyl-3-(octylamino)cyclohex-2-en-1-one

InChI

InChI=1S/C16H29NO/c1-4-5-6-7-8-9-10-17-14-11-15(18)13-16(2,3)12-14/h11,17H,4-10,12-13H2,1-3H3

InChI Key

MPTYCSJLYZKNAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=CC(=O)CC(C1)(C)C

solubility

12.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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